N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a cyclohexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the cyclohexylphenyl moiety. The final step involves the acylation of the amino group with acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide: can be compared with other thiazole-containing compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-18(31)29-24-13-11-23(12-14-24)28-16-22(15-27)26-30-25(17-32-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-14,16-17,19,28H,2-6H2,1H3,(H,29,31)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSVKQVKAZVBFN-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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